molecular formula C9H17ClN2O B7921863 2-Chloro-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone

2-Chloro-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone

Cat. No.: B7921863
M. Wt: 204.70 g/mol
InChI Key: BGCXTXCFKVTUIA-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone is a synthetic organic compound that features a chloroethanone group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone typically involves the reaction of a pyrrolidine derivative with a chloroethanone precursor. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.

    Reduction: Reduction reactions might convert the chloro group to a hydroxyl group or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of polar aprotic solvents and bases like sodium hydroxide.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while substitution could produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can be used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

The compound or its derivatives could be investigated for therapeutic applications, including as potential drugs for treating various diseases.

Industry

In industrial applications, this compound might be used in the production of specialty chemicals, polymers, or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(3-aminomethyl-pyrrolidin-1-yl)-ethanone
  • 2-Chloro-1-(3-methylaminomethyl-pyrrolidin-1-yl)-ethanone
  • 2-Chloro-1-(3-ethylaminomethyl-pyrrolidin-1-yl)-ethanone

Uniqueness

Compared to these similar compounds, 2-Chloro-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone might exhibit unique reactivity or biological activity due to the presence of the dimethylamino group, which can influence its electronic properties and steric interactions.

Biological Activity

2-Chloro-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone is a synthetic organic compound that has garnered attention for its potential biological activities. The compound features a chloroethanone moiety attached to a pyrrolidine ring, which may confer unique pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C9H17ClN2O, with a molecular weight of 204.70 g/mol. The structure includes a dimethylamino group, which may enhance its interaction with biological targets.

PropertyValue
IUPAC Name2-chloro-1-[3-[(dimethylamino)methyl]pyrrolidin-1-yl]ethanone
InChI KeyBGCXTXCFKVTUIA-UHFFFAOYSA-N
Canonical SMILESCN(C)CC1CCN(C1)C(=O)CCl

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the dimethylamino group may enhance its lipophilicity and facilitate membrane penetration, allowing it to exert effects on intracellular signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It could bind to neurotransmitter receptors, influencing synaptic transmission and potentially exhibiting psychoactive effects.

Biological Activity

Research has indicated that derivatives of this compound may exhibit various biological activities, including:

Anticancer Activity

A study highlighted the potential anticancer properties of related pyrrolidine derivatives, suggesting that modifications in the structure can enhance cytotoxicity against cancer cell lines. For instance, compounds similar to this compound demonstrated significant cytotoxic effects in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Antimicrobial Properties

Research into piperidine and pyrrolidine derivatives has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, related compounds have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

  • Cytotoxicity Assay : In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant potential for further development as anticancer agents .
  • Antibacterial Testing : A series of pyrrolidine derivatives were evaluated for their antibacterial efficacy, with some compounds showing MIC values comparable to established antibiotics, suggesting a viable alternative for treating resistant bacterial strains .

Properties

IUPAC Name

2-chloro-1-[3-[(dimethylamino)methyl]pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClN2O/c1-11(2)6-8-3-4-12(7-8)9(13)5-10/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCXTXCFKVTUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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